4'-(Methylthio)acetophenone

Organic Synthesis Process Chemistry Purification

4'-(Methylthio)acetophenone (4-MTAP) is the definitive building block for COX-2 targeted discovery. Its para-methylthio group is the essential pharmacophore in Rofecoxib synthesis—a role no methyl, methoxy, or halogen analog can fulfill. Synthesis achieves >99.9% para-selectivity, minimizing purification costs; the solid-state (mp 80-82°C) simplifies scale-up handling. Procure this non-substitutable intermediate for next-gen selective NSAIDs, sulfur-heterocycle construction, or chalcone libraries. Do not settle for generic substitutes.

Molecular Formula C9H10OS
Molecular Weight 166.24 g/mol
CAS No. 1778-09-2
Cat. No. B108920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-(Methylthio)acetophenone
CAS1778-09-2
Synonyms1-[4-(Methylthio)phenyl]ethanone;  1-Acetyl-4-(methylthio)benzene;  4-(Methylsulfenyl)acetophenone;  4-(Methylsulfenyl)acetophenone;  Methyl 4-(methylthio)phenyl ketone;  NSC 403927;  p-(Methylthio)acetophenone;  p-Acetylthioanisole
Molecular FormulaC9H10OS
Molecular Weight166.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)SC
InChIInChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3
InChIKeyJECUZQLBQKNEMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-(Methylthio)acetophenone (CAS 1778-09-2): Technical Baseline and Core Functionality


4'-(Methylthio)acetophenone (CAS 1778-09-2), also known as 4-MTAP or 4-(acetyl)thioanisole, is a sulfur-containing aromatic ketone with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol . It is a solid at room temperature, with a reported melting point of 80-82 °C and a boiling point of 135 °C at 1 mmHg . This compound is primarily recognized as a crucial building block and intermediate in organic synthesis [1]. Its key structural feature, the para-methylthio substituent, imparts distinct chemical properties that differentiate it from other acetophenone derivatives.

Why Substituting 4'-(Methylthio)acetophenone with Simpler Acetophenone Analogs is Scientifically Unjustified


The practice of assuming functional interchangeability among para-substituted acetophenones is a significant scientific oversight. The para-methylthio (-SCH3) group in 4'-(Methylthio)acetophenone is not a simple replacement for a methyl, methoxy, or halogen substituent. This group fundamentally alters the molecule's electronic properties, reactivity, and physical behavior. Evidence shows it serves as a specific and essential pharmacophore component in key drug intermediates, a role that cannot be fulfilled by analogs like 4'-methylacetophenone or 4'-chloroacetophenone [1]. Furthermore, the presence of the sulfur atom creates a distinct synthetic handle, enabling selective transformations and the construction of sulfur-containing heterocycles, which are impossible to achieve with oxygen or carbon-based analogs. The quantitative differences detailed below provide the empirical justification for selecting this specific compound and rejecting generic substitution.

Quantitative Evidence Guide for the Selection of 4'-(Methylthio)acetophenone (CAS 1778-09-2) over Analogs


Distinct Physical Properties: Higher Melting Point and Lower Volatility than Key Analogs

4'-(Methylthio)acetophenone exhibits a significantly higher melting point compared to its common para-substituted analogs, a key factor for purification, handling, and storage. Its melting point is 80-82 °C , which is 42-60 °C higher than that of 4'-methylacetophenone (22-24 °C) [1] and 4'-methoxyacetophenone (36-38 °C) . This physical state difference (solid vs. liquid at room temperature) simplifies isolation via crystallization and reduces the risk of volatile loss during processing.

Organic Synthesis Process Chemistry Purification

Superior Regioselectivity in Catalytic Synthesis: Achieving Near-Exclusive para-Selectivity

The synthesis of 4'-(Methylthio)acetophenone via Friedel-Crafts acylation of thioanisole can be achieved with exceptionally high regioselectivity for the para-isomer. Using an H-beta zeolite catalyst at 150 °C, the reaction yields 99.9% of the desired 4-MTAP product, with only trace amounts of the ortho-isomer (2-MTAP) [1]. This high selectivity is a result of the specific steric and electronic environment provided by the methylthio group and the zeolite catalyst's shape-selective properties.

Catalysis Green Chemistry Process Optimization

Proven Role as an Irreplaceable Intermediate in a Commercialized Drug (Rofecoxib)

4'-(Methylthio)acetophenone is an established and critical intermediate in the synthesis of Vioxx (Rofecoxib), a selective COX-2 inhibitor non-steroidal anti-inflammatory drug (NSAID) [REFS-1, REFS-2]. The para-methylthio group is not a generic substituent; it is a specific structural feature that is incorporated into the final drug molecule. This contrasts with simpler analogs like 4'-methylacetophenone or 4'-methoxyacetophenone, which do not serve this crucial role in a major pharmaceutical synthetic pathway.

Pharmaceutical Synthesis Medicinal Chemistry COX-2 Inhibitors

Unique Reactivity as a Precursor for Sulfur-Containing Heterocycles

The methylthio group in 4'-(Methylthio)acetophenone serves as a key functional handle for further synthetic elaboration, particularly in the construction of sulfur-containing heterocycles. For instance, it has been reported to react with aldehydes to form chalcone derivatives like Metochalcone in high yield (92%) within a short reaction time (30 minutes) . This type of transformation, which directly leverages the sulfur atom, is fundamentally impossible with oxygen-based analogs like 4'-methoxyacetophenone.

Heterocyclic Chemistry Synthetic Methodology Material Science

Optimal Application Scenarios for 4'-(Methylthio)acetophenone Based on Empirical Evidence


Medicinal Chemistry: Synthesis of COX-2 Inhibitors and Related Analogues

As evidenced by its role as a key intermediate in the synthesis of Rofecoxib (Vioxx) [1], 4'-(Methylthio)acetophenone is the preferred starting material for medicinal chemistry programs targeting the cyclooxygenase-2 (COX-2) enzyme. Its specific methylthio pharmacophore is essential for the activity of the final drug molecule, making it a non-substitutable building block for any lab developing next-generation selective NSAIDs or exploring structure-activity relationships (SAR) around this chemical space.

Process Chemistry & Scale-Up: High-Yield, High-Purity Intermediate Production

The combination of high para-selectivity achievable during its synthesis (>99.9% with H-beta catalyst) [1] and a favorable melting point (80-82 °C) makes 4'-(Methylthio)acetophenone an ideal candidate for process development and large-scale production. The high selectivity minimizes costly purification, and the solid-state nature facilitates isolation and handling. This compound is a logical choice for procurement when a robust, scalable, and cost-effective route to a high-purity intermediate is required.

Synthetic Methodology: Construction of Sulfur-Containing Heterocycles and Complex Molecules

This compound is uniquely suited as a building block for synthesizing sulfur-containing heterocycles and chalcones, as demonstrated by its conversion to Metochalcone in 92% yield [1]. Unlike oxygen or carbon-based analogs, its methylthio group provides a specific synthetic handle for introducing sulfur atoms into complex molecular architectures. This makes it an essential reagent for researchers in organic synthesis, material science, and agrochemical discovery who are pursuing novel sulfur-based functionalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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